molecular formula C16H28N2O6 B8185827 1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate

Cat. No.: B8185827
M. Wt: 344.40 g/mol
InChI Key: ZZKDHJHPFRZXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate is a synthetic organic compound characterized by its unique diazinane ring structure

Preparation Methods

The synthesis of 1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl esters and diazinane derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

    Pathways: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as hexahydro-3β-methylpyridazine-1,2,6α-tricarboxylic acid 1,2-di-tert-butyl 6-methyl ester and other diazinane derivatives share structural similarities.

Properties

IUPAC Name

1-O,2-O-ditert-butyl 3-O-methyl diazinane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDHJHPFRZXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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